2-(2,4-dinitrophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide
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Description
2-(2,4-dinitrophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H13N5O6S2 and its molecular weight is 375.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Structural Analysis :
- In a study focusing on the reaction of bis(2,4-dinitrophenyl) phosphate with hydrazine, it was found that nonionic hydrazine reacts with anionic bis(2,4-dinitrophenyl) phosphate, leading to the formation of 2,4-dinitrophenyl hydrazine. This study helps in understanding the chemical behavior and potential applications of 2,4-dinitrophenyl hydrazine derivatives (Domingos et al., 2004).
Stereoselective Synthesis :
- A 2020 study reported the regioselective and stereoselective synthesis of epithiomethanoiminoindeno[1,2-b]furan-3-carbonitrile using N-substituted-2-(2,4-dinitrophenyl)hydrazinecarbothioamides. This highlights the potential for creating specific molecular structures for varied applications (Hassan et al., 2020).
Spectral and Modeling Studies :
- A 2021 study on N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide provided insights into its spectral structure and interaction with metal complexes. This research contributes to the understanding of the molecular behavior and potential applications in fields like material science (Abou‐Melha, 2021).
Antioxidant Activity :
- New compounds synthesized from hydrazinecarbothioamide showed significant antioxidant activity. This discovery opens avenues for the use of such compounds in medical and biochemical research (Bărbuceanu et al., 2014).
Colorimetric Sensors :
- Research in 2014 explored novel hydrazones, including 1-(2,4-dinitrophenyl)-2-((3-methylthiophen-2-yl)methylene)hydrazine, as colorimetric sensors. This application is particularly relevant in chemical sensing and environmental monitoring (Gupta et al., 2014).
Crystal Structure Analysis :
- A study on the crystal structure of 1,4-Pentadien-3-one, (1E,4E)‑1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone, a derivative of 2,4-dinitrophenylhydrazine, provided detailed insights into its molecular structure. Such studies are crucial in materials science and crystallography (Ligiéro et al., 2021).
Properties
IUPAC Name |
1-(2,4-dinitroanilino)-3-(1,1-dioxothiolan-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O6S2/c17-15(18)8-1-2-9(10(5-8)16(19)20)13-14-11(23)12-7-3-4-24(21,22)6-7/h1-2,5,7,13H,3-4,6H2,(H2,12,14,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZRMAVIKDLOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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